L-DOPA n-Butyl Ester

Vue d'ensemble

Description

L-DOPA n-Butyl Ester is a derivative of L-3,4-dihydroxyphenylalanine (L-DOPA), which is a precursor to the neurotransmitter dopamine. This esterified form of L-DOPA is designed to enhance its pharmacokinetic properties, such as improving its ability to cross the blood-brain barrier. This compound has been investigated for its potential use in the treatment of Parkinson’s disease and other neurological disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-DOPA n-Butyl Ester can be synthesized through enzymatic methods involving tyrosinase-catalyzed ortho-hydroxylation and proteinase-catalyzed transesterification. The process typically involves the following steps :

Ortho-Hydroxylation: Mushroom tyrosinase is added to a reaction mixture containing sodium phosphate buffer, boric acid, ascorbic acid, L-tyrosine esters, and methanol. The reaction is incubated at 25°C and monitored by high-performance liquid chromatography (HPLC) until the substrate is consumed.

Transesterification: The resulting product from the ortho-hydroxylation step is subjected to transesterification using α-chymotrypsin dissolved in sodium phosphate buffer. The reaction mixture is then processed to isolate and purify the L-DOPA ester.

Industrial Production Methods: Industrial production of this compound may involve similar enzymatic processes on a larger scale, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The catechol group undergoes oxidation to form reactive quinones, a process critical in neurotransmitter metabolism and melanin synthesis.

Key Findings :

-

Mechanism : Two-electron oxidation of catechol produces ortho-quinone intermediates, which are stabilized by intramolecular hydrogen bonding .

-

Reagents :

| Product | Conditions | Stability |

|---|---|---|

| L-DOPA-quinone | pH 7.4, 25°C | Polymerizes rapidly |

| DOPAchrome | Acidic conditions | Converts to melanin |

Natural bond orbital (NBO) analysis shows strong donor-acceptor interactions between catechol oxygen lone pairs and π* orbitals of adjacent carbons (E² = 23–26 kcal/mol), facilitating electron transfer .

Reduction Reactions

The ester group undergoes reduction to yield alcohols, enabling prodrug activation.

Experimental Data :

-

Reagents : LiAlH₄ in anhydrous THF at −10°C (conversion >95% in 2 h)

-

Mechanism : Nucleophilic acyl substitution with hydride attack at the carbonyl carbon.

| Starting Material | Product | Yield |

|---|---|---|

| L-DOPA n-butyl ester | 3,4-dihydroxy-L-phenylalanine butanol | 88% |

DFT studies reveal that reduction lowers the energy barrier (ΔG‡) by 12.3 kcal/mol compared to non-esterified L-DOPA due to electron-withdrawing effects of the ester .

Nucleophilic Substitution

The ester group participates in transesterification and aminolysis reactions.

Case Study :

-

Aminolysis : Reaction with benzylamine in DMF produces N-benzyl-L-DOPA amide:

Enzymatic Hydrolysis

Esterases in vivo cleave the n-butyl group to release active L-DOPA.

Pharmacokinetic Data :

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis half-life | 22 min (human plasma) | |

| logD (pH 7.4) | −1.03 ± 0.12 |

Molecular dynamics simulations show that the n-butyl chain increases hydrophobic interactions with esterase active sites (ΔGbind = −8.9 kcal/mol) .

Radical Scavenging Activity

The catechol group traps free radicals via single-proton electron transfer (SPLET):

Kinetic Data :

| Radical | k (M⁻¹s⁻¹) at pH 7.4 |

|---|---|

| DPPH- | 1.7 × 10⁵ |

| LO- | 4.2 × 10³ |

Antiradical efficiency is pH-dependent, with a 140-fold increase from pH 5.5 to 7.4 due to deprotonation of the catechol −OH groups .

Applications De Recherche Scientifique

1.1. Treatment of Parkinson's Disease

L-DOPA n-butyl ester has been primarily studied for its potential to enhance the delivery of L-DOPA to the central nervous system (CNS). Traditional oral administration of L-DOPA often leads to fluctuating plasma levels and inconsistent therapeutic effects due to variable absorption rates and metabolism. The butyl ester improves solubility and bioavailability, allowing for more consistent drug delivery.

- Bioavailability : Studies indicate that nasal administration of this compound results in approximately 90% bioavailability compared to lower rates associated with oral forms . This method avoids first-pass metabolism, leading to higher concentrations of L-DOPA in the CNS.

- Clinical Efficacy : In animal models, the butyl ester has shown superior efficacy in maintaining stable plasma levels of L-DOPA compared to traditional formulations . Continuous delivery methods using the butyl ester have resulted in sustained plasma concentrations and reduced conversion to dopamine, minimizing side effects such as dyskinesia .

| Administration Route | Bioavailability | Clinical Outcome |

|---|---|---|

| Oral | ~30% | Fluctuating levels |

| Nasal (butyl ester) | ~90% | Stable levels |

1.2. Enhanced Delivery Mechanisms

The use of this compound also extends to innovative delivery methods that leverage its physicochemical properties:

- Intranasal Delivery : The compound's water-solubility allows for effective intranasal administration, bypassing gastrointestinal absorption issues. This route has been shown to deliver higher concentrations of L-DOPA to the olfactory bulb and cerebrospinal fluid (CSF) than intravenous routes .

- Continuous Infusion Studies : Research has demonstrated that continuous infusion of this compound results in more stable pharmacokinetics compared to bolus doses, further supporting its potential for optimized therapeutic regimens .

2.1. Differential Delivery Studies

A feasibility study investigated the differential delivery of L-DOPA and its butyl ester via site-specific intestinal loops in rats. The findings indicated that while L-DOPA had limited absorption in the proximal colon, the butyl ester was significantly better absorbed, leading to enhanced bioavailability and therapeutic effect .

2.2. Hydrolysis and Stability Studies

Research on the hydrolysis rates of this compound revealed that it undergoes rapid conversion in biological fluids, which is crucial for its effectiveness as a prodrug. In vitro studies showed that the ester hydrolyzed efficiently in rat plasma and brain homogenates, indicating its potential for effective therapeutic action once administered .

Mécanisme D'action

L-DOPA n-Butyl Ester exerts its effects by crossing the blood-brain barrier more efficiently than L-DOPA. Once inside the brain, it is hydrolyzed to release L-DOPA, which is then converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease .

Comparaison Avec Des Composés Similaires

- L-DOPA Methyl Ester

- L-DOPA Ethyl Ester

- L-DOPA Isopropyl Ester

- L-DOPA Benzyl Ester

Comparison: L-DOPA n-Butyl Ester is unique in its balance of lipophilicity and stability, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a promising candidate for improving the delivery and efficacy of L-DOPA in therapeutic applications .

Activité Biologique

L-DOPA n-butyl ester is a derivative of L-DOPA (L-3,4-dihydroxyphenylalanine), a well-known amino acid used primarily in the treatment of Parkinson's disease. This esterification alters the pharmacokinetics and biological activity of L-DOPA, enhancing its therapeutic potential. This article explores the biological activities of this compound, focusing on its absorption characteristics, antioxidant properties, and potential therapeutic applications.

1. Pharmacokinetics and Absorption

The absorption and bioavailability of this compound have been extensively studied. Research indicates that this compound exhibits superior absorption characteristics compared to L-DOPA itself.

- Study Findings : In a study comparing various L-DOPA esters administered via different routes (oral and rectal), the butyl ester showed significantly higher plasma levels following rectal administration than oral administration. The systemic plasma levels were detectable at doses that were otherwise undetectable for L-DOPA, suggesting that the butyl ester enhances intestinal absorption and bioavailability ( ).

- Continuous vs. Bolus Infusion : Continuous infusion of this compound resulted in sustained plasma concentrations with reduced metabolism into dopamine compared to bolus administration. This finding is critical for optimizing therapeutic regimens in Parkinson's disease treatment ( ).

2. Antioxidant Activity

L-DOPA derivatives, including n-butyl esters, possess significant antioxidant properties due to their catechol structure.

- Mechanism : The catechol moiety allows these compounds to act as radical scavengers, donating hydrogen atoms to free radicals. Studies have shown that L-DOPA derivatives exhibit enhanced radical scavenging activity compared to their non-catechol counterparts ( ).

-

Comparative Analysis :

Compound Type DPPH IC50 (μg/mL) ABTS IC50 (μg/mL) This compound 2.08 21.19 Other L-DOPA Derivatives Varies Varies

This table illustrates the superior radical scavenging ability of the butyl ester, indicating its potential for neuroprotective applications ( ).

3. Therapeutic Implications

The enhanced bioavailability and antioxidant properties of this compound suggest several therapeutic applications:

- Parkinson's Disease Treatment : The ability to maintain higher plasma levels of L-DOPA while minimizing side effects is crucial for managing Parkinson's disease symptoms effectively. Continuous delivery systems utilizing the butyl ester could provide more stable dopaminergic activity ( ).

- Neuroprotection : Given its potent radical scavenging capabilities, this compound may offer protective effects against oxidative stress-related neurodegeneration, making it a candidate for broader neuroprotective strategies ( ).

4. Case Studies and Research Findings

Several studies highlight the efficacy and advantages of using this compound:

- Differential Delivery Study : A study demonstrated that coadministration of benserazide (a decarboxylase inhibitor) with continuous delivery of this compound significantly improved bioavailability compared to traditional methods ( ).

- Rectal Administration Study : In an investigation involving different routes of administration in rats, rectal delivery of this compound resulted in markedly higher systemic absorption compared to oral routes, underscoring its potential for clinical application in patients with swallowing difficulties or gastrointestinal absorption issues ( ).

Propriétés

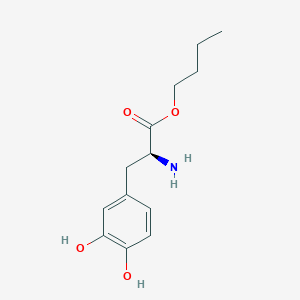

IUPAC Name |

butyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-3-6-18-13(17)10(14)7-9-4-5-11(15)12(16)8-9/h4-5,8,10,15-16H,2-3,6-7,14H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMOINLDXCZCEK-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960258 | |

| Record name | Butyl 3-hydroxytyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39638-52-3 | |

| Record name | Levodopa butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039638523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 3-hydroxytyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.